molecular formula C14H14N2O3S B10979284 (2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid

(2R)-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}(phenyl)ethanoic acid

Cat. No.: B10979284
M. Wt: 290.34 g/mol
InChI Key: AKVILWDFGZUYPM-CYBMUJFWSA-N
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Description

(2R)-2-(2-methyl-1,3-thiazol-4-yl)acetamidoacetic acid is a complex organic compound that features a thiazole ring, an acetamido group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-methyl-1,3-thiazol-4-yl)acetamidoacetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Acetamido Group: The acetamido group is introduced via an acylation reaction, where the thiazole derivative is reacted with acetic anhydride or acetyl chloride.

    Formation of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a Friedel-Crafts acylation reaction, where benzene is acylated with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of (2R)-2-(2-methyl-1,3-thiazol-4-yl)acetamidoacetic acid may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamido group, converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(2R)-2-(2-methyl-1,3-thiazol-4-yl)acetamidoacetic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antimicrobial and anti-inflammatory agents.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of (2R)-2-(2-methyl-1,3-thiazol-4-yl)acetamidoacetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetamido group may enhance binding affinity through hydrogen bonding, while the phenylacetic acid moiety can contribute to the overall molecular stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2-methyl-1,3-thiazol-4-yl)acetamidopropanoic acid: Similar structure but with a propanoic acid moiety instead of phenylacetic acid.

    (2R)-2-(2-methyl-1,3-thiazol-4-yl)acetamidobutanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

(2R)-2-(2-methyl-1,3-thiazol-4-yl)acetamidoacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, acetamido group, and phenylacetic acid moiety allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

(2R)-2-[[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]-2-phenylacetic acid

InChI

InChI=1S/C14H14N2O3S/c1-9-15-11(8-20-9)7-12(17)16-13(14(18)19)10-5-3-2-4-6-10/h2-6,8,13H,7H2,1H3,(H,16,17)(H,18,19)/t13-/m1/s1

InChI Key

AKVILWDFGZUYPM-CYBMUJFWSA-N

Isomeric SMILES

CC1=NC(=CS1)CC(=O)N[C@H](C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1=NC(=CS1)CC(=O)NC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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